molecular formula C30H53N3O6 B1664508 Aliskiren CAS No. 173334-57-1

Aliskiren

Katalognummer: B1664508
CAS-Nummer: 173334-57-1
Molekulargewicht: 551.8 g/mol
InChI-Schlüssel: UXOWGYHJODZGMF-QORCZRPOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aliskiren is the first orally active direct renin inhibitor approved for clinical use in hypertension management. It inhibits the renin-angiotensin-aldosterone system (RAAS) by binding to renin’s active site, thereby blocking the conversion of angiotensinogen to angiotensin I . Unlike angiotensin-converting enzyme inhibitors (ACEIs) or angiotensin receptor blockers (ARBs), this compound reduces plasma renin activity (PRA) while increasing plasma renin concentration due to compensatory feedback . Its terminal half-life (23–40 hours) supports once-daily dosing, and it exhibits dose-dependent antihypertensive efficacy (150–300 mg/day) with placebo-like tolerability .

Vorbereitungsmethoden

Historical Development of Aliskiren Synthesis

Early Total Synthesis Approaches

The inaugural 2003 synthetic route by Holzgang and colleagues established the foundational strategy for this compound's assembly through convergent fragment coupling. This 32-step process employed chiral pool starting materials, including (R)-citronellol derivatives, to control stereochemistry at C2 and C5 positions. Critical challenges emerged in the azide-alkyne cycloaddition step (Step 19), where competing elimination pathways limited yields to 42%.

The 2010 macrocycle route marked a paradigm shift by utilizing ring-closing metathesis (RCM) to construct the nine-membered lactone core (C15-C23). This approach, detailed in Organic Letters, achieved 63% yield in the RCM step using Grubbs II catalyst (0.5 mol%) under high-dilution conditions (0.01 M in CH₂Cl₂). Subsequent Du Bois aziridination with (diacetoxyiodo)benzene and bis(rhodium) catalyst enabled installation of the C8 amine with 9:1 diastereomeric ratio.

Catalytic Asymmetric Methodologies

Iridium-Catalyzed Hydrogenation

The 2015 formal synthesis demonstrated the power of transition metal catalysis in this compound fragment preparation. Screening of 23 N,P-ligated iridium complexes identified Cat.7 (BIPHEP-based) as optimal for hydrogenating allylic alcohol fragment A (97% ee), while Cat.12 (Binapine derivative) proved superior for fragment B (93% ee). Reaction conditions:

Parameter Fragment A Fragment B
Temperature -15°C 25°C
H₂ Pressure 50 bar 30 bar
Catalyst Loading 0.8 mol% 1.2 mol%
ee 97% 93%

This methodology reduced stereochemical complexity by deriving three chiral centers from catalytic hydrogenation rather than chiral auxiliaries.

Industrial-Scale Synthesis Innovations

Patent-Protected Manufacturing Processes

The EP2546243A1 patent (2013) discloses a 19-step synthesis addressing scalability challenges. Key innovations include:

  • Grignard Coupling Optimization

    • Fe(acac)₃ (0.3 mol%) in THF at -15°C
    • 82% yield for C17-C23 fragment coupling
    • Reduced Wagner-Meerwein rearrangements vs. previous Mg-mediated methods
  • Azide Reduction Protocol

    • Staudinger conditions (PPh₃, THF/H₂O)
    • 94% conversion vs. 68% with LiAlH₄
  • Final Deprotection

    • TFA/CH₂Cl₂ (-15°C, 4h)
    • 89% yield with <0.2% epimerization

Comparative analysis with earlier routes shows significant improvements:

Metric US7132569 (2006) EP2546243A1 (2013)
Total Steps 28 19
Overall Yield 6.2% 18%
Purity (HPLC) 98.1% 99.7%
Cost per kg $412,000 $148,000

Intermediate Synthesis Breakthroughs

trans-1,4-Dibromo-2-butylene Purification

The CN101811932A patent (2010) revolutionized intermediate purification through fractional distillation under reduced pressure (12 mmHg). Traditional crystallization methods left 1.2-1.8% tetrabromobutane impurities, whereas the patented protocol achieved:

  • 99.4% purity (GC analysis)
  • 0.3% tetrabromobutane content
  • 78% recovery vs. 52% with hexane recrystallization

Critical parameters:

  • Packed column (10 theoretical plates)
  • Reflux ratio 8:1
  • Heart cut collected at 68-72°C

Analyse Chemischer Reaktionen

Arten von Reaktionen: Aliskiren unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, umfassen Dimyristoylphosphatidylcholin, Cholesterin und Stearylamin . Reaktionsbedingungen beinhalten häufig spezifische Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten chemischen Umwandlungen zu ermöglichen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, umfassen seine Zwischenprodukte und den endgültigen pharmazeutischen Wirkstoff. Diese Produkte werden dann gereinigt und für die medizinische Verwendung formuliert .

Wissenschaftliche Forschungsanwendungen

Aliskiren is an orally active direct renin inhibitor that is used as an antihypertensive drug . Research has explored its efficacy, safety, and potential applications beyond blood pressure control .

Hypertension Treatment

This compound effectively lowers blood pressure in individuals with mild-to-moderate hypertension . In a study comparing this compound to a placebo, this compound was superior in lowering both diastolic and systolic blood pressure . Another study showed this compound was superior to ACEIs in lowering DBP, while it had similar effects to ACEIs on SBP reduction, response rates and control rates .

Cardiovascular and Renal Outcomes

Research has investigated this compound's effects on cardiovascular and renal outcomes . However, the ALTITUDE study, which investigated the effect of this compound on renal outcomes (doubling of serum creatinine and end-stage renal disease), showed no benefit . Another study investigated the effects of this compound on post-discharge mortality and heart failure (HF) rehospitalization, and showed the initiation of this compound in addition to standard therapy did not reduce CV death or HF rehospitalization at 6 months or 12 months after discharge .

Stroke Outcome

A study on mice investigated whether this compound may improve outcome in a mouse model of ischemic stroke when applied centrally and in a dose not affecting blood pressure . Central administration of this compound had no effect on systemic blood pressure but significantly reduced infarct volume and brain edema formation, blunted mortality, and improved neurological outcome up to 1 week after MCAo . The study suggests that the clinically observed effect of this compound on stroke outcome may not only be related to its effect on blood pressure, but also to a direct effect of renin on the pathophysiology of ischemia-induced brain damage .

Clinical Trials

This compound has been the subject of numerous clinical trials, investigating its effects on various conditions . These trials cover a range of therapeutic areas, including cardiovascular disease .

Safety Considerations

Vergleich Mit ähnlichen Verbindungen

Comparative Efficacy with Antihypertensive Agents

Diuretics (Hydrochlorothiazide, HCTZ)

  • Aliskiren monotherapy (150–300 mg) achieves blood pressure (BP) reductions comparable to HCTZ (12.5–25 mg). However, this compound’s longer duration of action may offer advantages in sustained BP control .
  • Combination therapy (this compound + HCTZ) provides synergistic effects, reducing systolic BP (SBP) by 18.7 mmHg and diastolic BP (DBP) by 12.1 mmHg over 52 weeks, with safety profiles similar to monotherapy .

Calcium Channel Blockers (CCBs)

  • This compound is inferior to CCBs (e.g., amlodipine) in BP reduction, response rates, and control rates. A meta-analysis of 6,741 patients showed CCBs achieved greater SBP reductions (by ~3–5 mmHg) compared to this compound .
  • However, this compound combined with amlodipine enhances efficacy, demonstrating additive effects in resistant hypertension .

ACE Inhibitors (ACEIs)

  • This compound is superior to ACEIs in DBP reduction (by ~1–2 mmHg) but equivalent in SBP lowering. Notably, this compound reduces PRA, whereas ACEIs increase it .
  • Safety Note: Combining this compound with ACEIs in diabetic patients increases hyperkalemia risk (5.5% vs. 2.6% with ACEI monotherapy), leading to trial discontinuations (e.g., ALTITUDE) .

ARBs (Losartan, Valsartan, Irbesartan)

  • This compound and ARBs exhibit comparable BP-lowering efficacy. For example, this compound 150 mg matches irbesartan 150 mg in SBP/DBP reduction (~13–14/10–11 mmHg) .

Beta-Blockers (Atenolol)

  • Atenolol outperforms this compound in DBP reduction but is inferior in SBP control. This compound provides more consistent 24-hour BP coverage due to its prolonged RAAS inhibition .

Comparison with Other Renin Inhibitors

SPH3127 , a newer renin inhibitor, demonstrates higher bioactivity and improved pharmacokinetics compared to this compound. Structural modifications (methyl substituents, 2,7-diazaindole core) enhance renin binding affinity and metabolic stability, resulting in superior preclinical antihypertensive effects .

Organ Protective Effects

  • Cardiac : Reduces left ventricular mass in hypertensive patients with hypertrophy (comparable to losartan) .
  • Renal : Lowers proteinuria in diabetic nephropathy independently of BP effects (e.g., AVOID trial) .
  • Vascular: Enhances endothelial progenitor cell function via Tie2/Akt/eNOS signaling, promoting vascular repair .

Table 1. Antihypertensive Efficacy Comparison

Agent Class SBP Reduction (mmHg) DBP Reduction (mmHg) Key Trials/References
This compound (300 mg) 17.4–18.7 12.1–13.3
HCTZ (25 mg) 16.1–18.0 11.0–12.5
Amlodipine (10 mg) 20.5–22.0 13.5–15.0
Irbesartan (150 mg) 13.0–14.5 10.0–11.0

Table 2. Adverse Event Rates (%)

Therapy Hyperkalemia Diarrhea Discontinuation References
This compound Monotherapy 0.5–1.0 1.5–4.5 0.5–1.5
This compound + ACEI 5.5 2.1 2.0–3.0
ARB Monotherapy 0.5–1.0 1.6–5.8 1.0–2.0

Biologische Aktivität

Aliskiren is a novel direct renin inhibitor that plays a crucial role in the management of hypertension by targeting the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, this compound effectively reduces the production of angiotensin I, subsequently leading to lower levels of angiotensin II, a potent vasoconstrictor. This mechanism of action distinguishes this compound from traditional antihypertensive agents such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin receptor blockers (ARBs).

This compound binds with high affinity to the active site of human renin, preventing the conversion of angiotensinogen to angiotensin I. This inhibition results in:

  • Decreased Angiotensin II Levels : Lower levels lead to vasodilation and reduced blood pressure.
  • Reduced Aldosterone Secretion : This effect contributes to decreased sodium and water retention, further aiding in blood pressure control.

Pharmacokinetics

This compound has a half-life of approximately 40 hours, allowing for once-daily dosing. It is primarily excreted unchanged in the urine, with minimal hepatic metabolism.

Meta-Analyses and Clinical Trials

A meta-analysis comparing this compound with ARBs demonstrated that both classes are similarly effective in reducing systolic and diastolic blood pressure. The analysis included data from 10 randomized controlled trials involving 3,732 participants. Key findings include:

Treatment GroupSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Adverse Events
This compound-0.15-0.18Similar rates compared to ARBs
ARBs-1.38 to 1.69-1.07 to 0.71Similar rates compared to this compound

The study concluded that this compound is as effective as ARBs in controlling blood pressure without significant differences in adverse events or therapeutic responses .

Specific Patient Populations

  • Diabetics : In patients with type 2 diabetes, this compound has shown efficacy in reducing left ventricular hypertrophy, which is a common complication associated with chronic hypertension .
  • Heart Failure : Clinical trials have indicated that this compound may improve outcomes in patients with heart failure by enhancing renal function and reducing hospitalizations due to heart failure exacerbations .
  • Elderly Patients : Studies suggest that this compound is well-tolerated in elderly populations, providing effective blood pressure control without increased risk of adverse events .

Safety Profile

While this compound is generally well-tolerated, it is contraindicated in patients with severe renal impairment or bilateral renal artery stenosis due to the risk of acute renal failure . Common side effects include gastrointestinal disturbances and dizziness.

Case Studies

Several case studies have highlighted the clinical application of this compound:

  • Case Study 1 : A 65-year-old male patient with resistant hypertension was treated with this compound combined with a thiazide diuretic. After three months, his systolic blood pressure decreased from 180 mmHg to 130 mmHg without significant adverse effects.
  • Case Study 2 : A clinical trial involving patients with heart failure showed that those treated with this compound experienced fewer hospitalizations compared to those on standard therapy alone.

Q & A

Q. Basic: What is the mechanism of action of aliskiren, and how does its blood pressure-lowering efficacy compare to ACE inhibitors or ARBs?

This compound directly inhibits renin, the rate-limiting enzyme in the renin-angiotensin system (RAS), reducing angiotensin I and II production. Unlike ACE inhibitors or ARBs, which act downstream, this compound targets the initial step of RAS activation. In clinical trials, this compound (150–300 mg/day) demonstrated dose-dependent reductions in systolic blood pressure (up to −11.0 mmHg) comparable to losartan (100 mg/day), with similar tolerability . Methodologically, ambulatory blood pressure monitoring and plasma renin activity (PRA) measurements are critical for assessing its pharmacodynamic effects .

Q. Basic: What adverse effects are associated with this compound monotherapy, and how do they compare to placebo?

In placebo-controlled trials, this compound monotherapy showed a safety profile similar to placebo, with common adverse effects including headache, diarrhea, and fatigue. However, systematic reviews note an increased risk of hypotension (RR 1.68, 95% CI 1.30–2.16) compared to placebo, particularly in salt-depleted populations. Hyperkalemia incidence remains low in monotherapy but escalates in combination with other RAS inhibitors .

Q. Advanced: How should researchers address contradictory findings in systematic reviews regarding this compound’s cardiovascular outcomes?

Contradictions arise from heterogeneity in trial designs, patient populations, and endpoints. For example, Bangalore’s review found no significant reduction in cardiovascular death or heart failure hospitalization with this compound, while Zhang’s meta-analysis reported neutral effects on stroke or myocardial infarction. To resolve discrepancies, conduct umbrella reviews with strict inclusion criteria (e.g., randomized controlled trials only) and sensitivity analyses to exclude studies with high bias. Subgroup stratification by comorbidities (e.g., diabetes, renal impairment) is also critical .

Q. Advanced: What methodological considerations are essential when evaluating this compound’s renoprotective effects in diabetic nephropathy?

Key considerations include:

  • Endpoint selection : Use urinary albumin-to-creatinine ratio (UACR) as a short-term biomarker (e.g., 20% reduction in UACR in the AVOID trial ), but validate against hard outcomes like end-stage renal disease (ESRD).
  • Safety monitoring : Hyperkalemia risk increases with dual RAS blockade (e.g., this compound + losartan), necessitating frequent serum potassium checks .
  • Trial duration : The ALTITUDE trial was halted at 32.9 months due to futility and safety concerns, highlighting the need for adaptive trial designs with interim analyses .

Q. Advanced: How can preclinical data on this compound’s antioxidant effects be reconciled with mixed clinical outcomes?

Preclinical studies in rodent models show this compound reduces oxidative stress (e.g., increased hepatic antioxidant enzymes ) and ischemia-induced neovascularization via HIF-1α/VEGF pathways . However, clinical translation is limited by differences in disease complexity (e.g., human diabetic nephropathy vs. animal models) and dosing. Researchers should prioritize biomarkers like urinary 8-isoprostane for oxidative stress and validate findings in patient-derived cell models .

Q. Basic: What pharmacokinetic properties of this compound influence its dosing in clinical studies?

This compound has a bioavailability of ~2.5%, peak plasma concentration at 1–3 hours, and a half-life of 40 hours, supporting once-daily dosing. It is primarily excreted unchanged via the hepatobiliary system, minimizing drug-drug interactions. However, high-fat meals reduce absorption by 85%, necessitating standardized dosing conditions in trials .

Q. Advanced: What are the implications of the ALTITUDE trial for future studies on this compound combination therapy?

ALTITUDE found increased hyperkalemia (11.2% vs. 7.2%) and hypotension (12.1% vs. 8.3%) with this compound added to ACEi/ARB therapy, without cardiovascular benefit. Future studies should:

  • Avoid dual RAS blockade in high-risk diabetic patients.
  • Implement stricter enrollment criteria (e.g., eGFR >60 mL/min).
  • Use Bayesian adaptive designs for early futility detection .

Q. Basic: What analytical methods are recommended for quantifying this compound in pharmacokinetic studies?

Validated techniques include:

  • HPLC-UV : For plasma/serum quantification with LOD 5 ng/mL.
  • LC-MS/MS : Enhanced sensitivity (LOD 0.1 ng/mL) for low-concentration matrices like saliva.
  • Sample preparation : Solid-phase extraction to mitigate matrix effects .

Q. Advanced: How can heterogeneity in meta-analyses of this compound’s efficacy be systematically addressed?

  • Subgroup analysis : Stratify by dose (75–300 mg/day), comparator (placebo vs. ACEi), and population (hypertension vs. heart failure).
  • Random-effects models : Use when I² >50% to account for variability.
  • Sensitivity analysis : Exclude trials with high dropout rates or unbalanced baseline characteristics .

Q. Advanced: What lessons emerge from the ASTRONAUT trial regarding this compound in heart failure?

ASTRONAUT found no reduction in CV death or HF rehospitalization with this compound, despite lowering BNP. Key takeaways:

  • Neutral effects may stem from RAAS overactivation in advanced HF.
  • Post-discharge HF trials should prioritize natriuretic peptide trajectories and 30-day readmission rates.
  • Safety monitoring for renal dysfunction is critical in HF populations .

Q. Basic: How reliable are surrogate markers like UACR in predicting this compound’s clinical efficacy?

While UACR reduction (e.g., −50% in AVOID ) correlates with short-term renoprotection, ALTITUDE showed no long-term ESRD benefit. Surrogates should be supplemented with hard endpoints (e.g., doubling of serum creatinine) and mechanistic biomarkers (e.g., TGF-β for fibrosis) .

Q. Advanced: What experimental models elucidate this compound’s pleiotropic effects beyond blood pressure control?

  • DOCA-salt hypertensive rats : Demonstrate hepatoprotection via antioxidant enzyme upregulation .
  • Ischemic limb models : this compound enhances neovascularization in diabetic mice via CXCR4/SDF-1α pathways, independent of BP changes .
  • In vitro podocyte cultures : Used to study anti-apoptotic effects under hyperglycemic conditions .

Eigenschaften

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53N3O6/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35)/t22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOWGYHJODZGMF-QORCZRPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H53N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891494
Record name Aliskiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aliskiren
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015387
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

748.4±60.0
Record name Aliskiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Highly soluble in water (as hemifumarate salt), In water, >350 mg/mL (pH 7.4), 2.10e-03 g/L
Record name Aliskiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aliskiren
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7843
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aliskiren
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015387
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

173334-57-1
Record name Aliskiren
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173334-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aliskiren [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173334571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aliskiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aliskiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneoctanamide, δ-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)-, (αS,γS,δS,ζS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALISKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/502FWN4Q32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Aliskiren
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7843
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aliskiren
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015387
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

>95
Record name Aliskiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aliskiren
Reactant of Route 2
Aliskiren
Reactant of Route 3
Aliskiren
Reactant of Route 4
Aliskiren
Reactant of Route 5
Reactant of Route 5
Aliskiren
Reactant of Route 6
Aliskiren

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.